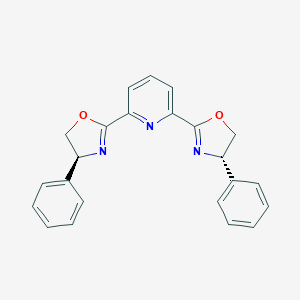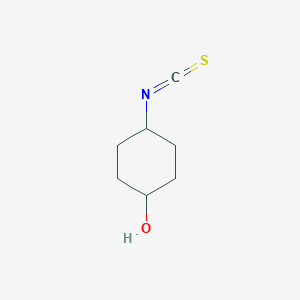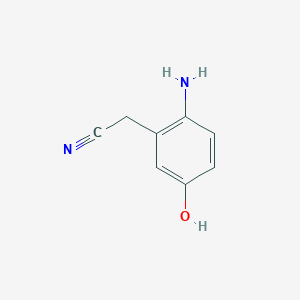
3-Amino-4-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-isopropylphenol, also known as APAP, is a chemical compound that belongs to the class of phenols. It is widely used in the pharmaceutical industry as an analgesic and antipyretic drug, commonly known as acetaminophen or paracetamol. APAP is a white crystalline powder that is soluble in water and has a molecular weight of 151.16 g/mol.
Mechanism Of Action
The exact mechanism of action of 3-Amino-4-isopropylphenol is not fully understood. It is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the production of pain and fever. 3-Amino-4-isopropylphenol is also thought to act on the central nervous system, where it may modulate the perception of pain.
Biochemical And Physiological Effects
3-Amino-4-isopropylphenol is metabolized in the liver by the cytochrome P450 enzymes. One of the metabolites, N-acetyl-p-benzoquinone imine (NAPQI), is toxic and can cause liver damage if it accumulates in the liver. However, under normal conditions, NAPQI is quickly detoxified by glutathione. 3-Amino-4-isopropylphenol has also been shown to have antioxidant properties and may have a protective effect on the liver.
Advantages And Limitations For Lab Experiments
3-Amino-4-isopropylphenol is widely used in laboratory experiments due to its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol. These include:
1. The development of new formulations of 3-Amino-4-isopropylphenol that may improve its efficacy and safety.
2. The investigation of the potential use of 3-Amino-4-isopropylphenol in the treatment of other conditions, such as cancer pain and osteoarthritis.
3. The study of the molecular mechanisms underlying the analgesic and antipyretic effects of 3-Amino-4-isopropylphenol.
4. The development of new methods for the synthesis of 3-Amino-4-isopropylphenol that may be more efficient and environmentally friendly.
5. The investigation of the potential role of 3-Amino-4-isopropylphenol in the regulation of inflammation and immune responses.
In conclusion, 3-Amino-4-isopropylphenol is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and modulating the perception of pain. 3-Amino-4-isopropylphenol has several advantages for laboratory experiments, including its low toxicity and well-established safety profile. There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol, including the development of new formulations, the investigation of its potential use in the treatment of other conditions, and the study of its molecular mechanisms.
Synthesis Methods
3-Amino-4-isopropylphenol is synthesized by the reaction of p-aminophenol and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. This method is widely used in the pharmaceutical industry for the large-scale production of 3-Amino-4-isopropylphenol.
Scientific Research Applications
3-Amino-4-isopropylphenol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever, and its efficacy and safety have been established through numerous clinical trials. 3-Amino-4-isopropylphenol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, migraine, and cancer pain.
properties
CAS RN |
195046-11-8 |
|---|---|
Product Name |
3-Amino-4-isopropylphenol |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-amino-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3 |
InChI Key |
FOKAXXOSJFRRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
synonyms |
Phenol, 3-amino-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)


